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Compound of Interest

Compound Name: 4-Chloro-2-methylbenzamide

CAS No.: 1117843-17-0

Cat. No.: B3033661 Get Quote

Executive Summary
4-Chloro-2-methylbenzamide (CAS: 1117843-17-0) represents a specialized scaffold in

medicinal chemistry, primarily utilized as a bioisostere for the indole moiety in melatonin

receptor ligands and as a critical intermediate in the synthesis of benzamide fungicides. Unlike

widely available commodity chemicals, this specific isomer offers a unique steric and electronic

profile due to the ortho-methyl substitution, which restricts conformational rotation and

modulates receptor binding affinity compared to its des-methyl analog, 4-chlorobenzamide.

This guide provides a technical comparison of 4-Chloro-2-methylbenzamide against

structurally related compounds, focusing on its utility in Structure-Activity Relationship (SAR)

studies for G-protein coupled receptors (GPCRs) and its role in agrochemical development.

Chemical Profile & Physicochemical Properties[2][3]
[4]
The biological activity of 4-Chloro-2-methylbenzamide is dictated by its ability to mimic the

electron density and lipophilicity of biologically active heterocycles while maintaining a

simplified phenyl core.
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Property
4-Chloro-2-
methylbenzamide

4-Chlorobenzamide
(Analog)

Melatonin
(Endogenous
Ligand)

Structure
Phenyl ring, 4-Cl, 2-

Me

Phenyl ring, 4-Cl, No

Me

Indole ring, 5-OMe, 3-

Amido

Molecular Weight 169.61 g/mol 155.58 g/mol 232.28 g/mol

LogP (Lipophilicity) ~2.1 (Predicted) ~1.8 1.6

H-Bond Donors 1 (Amide NH2) 1
2 (Indole NH, Amide

NH)

Topological Polar

Surface Area
43.09 Å² 43.09 Å² 54.12 Å²

Key Steric Feature

Ortho-Methyl Effect:

Twists amide out of

plane; blocks

metabolic

hydroxylation at C2.[1]

Planar conformation

possible; C2 open to

metabolism.

Rigid bicyclic core.

Comparative Biological Activity[5][6]
A. Melatonin Receptor Modulation (MT1/MT2)
The most significant pharmacological application of 4-Chloro-2-methylbenzamide is its role as

a bioisostere in the design of melatonin receptor antagonists.

Mechanism: The benzamide core mimics the indole ring of melatonin. The 4-chloro group

provides the necessary lipophilic bulk to occupy the same binding pocket as the 5-methoxy

group of melatonin. The 2-methyl group is critical for orienting the amide side chain to match

the ethylamido functionality of the endogenous ligand.

Activity Profile:

Melatonin: High affinity agonist (Ki ~ 0.1 nM).
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4-Chloro-2-methylbenzamide: Low-to-moderate affinity binder. It acts as a "fragment

probe." While it lacks the full potency of indole-based drugs (like Ramelteon), it confirms

that the indole nitrogen is not strictly required for binding, provided the steric bulk is

correctly positioned.

Luzindole (Reference Antagonist): Uses a similar substituted aromatic core but with a

bulky N-acyl chain to lock the receptor in an inactive state.

B. Agrochemical & Fungicidal Activity
In the agrochemical sector, this molecule serves as a precursor and active fragment for

benzamide fungicides (e.g., Zoxamide class).

Mechanism: Benzamide fungicides typically target beta-tubulin assembly, disrupting mitosis

in fungal cells.

SAR Insight: The ortho-methyl group in 4-Chloro-2-methylbenzamide is essential for

activity. It provides steric hindrance that prevents rapid degradation by fungal enzymes and

improves binding to the tubulin colchicine-site.

Comparison:

4-Chlorobenzamide: Weak fungicidal activity; rapidly metabolized.

4-Chloro-2-methylbenzamide: Enhanced stability; moderate intrinsic toxicity to

Oomycetes.

Visualizing the Structure-Activity Relationship (SAR)
[5]
The following diagram illustrates how 4-Chloro-2-methylbenzamide serves as a bridge

between simple building blocks and complex bioactive agents.
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Key Structural Features

Melatonin
(Endogenous Agonist)

Target: MT1/MT2

4-Chloro-2-methylbenzamide
(Scaffold Probe)

Bioisosteric Replacement
(Indole -> Phenyl)

Zoxamide Analogues
(Fungicide)

Target: Beta-Tubulin
Chemical Derivatization

(N-alkylation)

4-Cl mimics 5-OMe of Melatonin

2-Me mimics Indole C2
& restricts rotation

Click to download full resolution via product page

Figure 1: SAR connectivity showing 4-Chloro-2-methylbenzamide as a bioisostere for

Melatonin and precursor for Zoxamide.

Experimental Protocols
To validate the activity of this compound, the following protocols are standard in high-impact

research.

Protocol A: Synthesis via Acid Chloride
Use this protocol to generate high-purity material for biological testing.

Reagents: 4-Chloro-2-methylbenzoic acid (1.0 eq), Thionyl chloride (SOCl2, 3.0 eq),

Ammonium hydroxide (conc. NH4OH), Dichloromethane (DCM).

Activation: Reflux 4-Chloro-2-methylbenzoic acid in SOCl2 for 2 hours. Evaporate excess

SOCl2 under vacuum to obtain the acid chloride oil.

Amidation: Dissolve the acid chloride in dry DCM. Add dropwise to a stirred solution of

NH4OH at 0°C.

Work-up: Stir for 1 hour. Filter the white precipitate. Wash with cold water and recrystallize

from ethanol.
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Validation: Confirm structure via 1H-NMR (Look for methyl singlet at ~2.4 ppm and amide

broad singlets).

Protocol B: Melatonin Receptor Binding Assay
(Competition)
Standard assay to determine affinity (Ki).

Receptor Source: CHO cells stably expressing human MT1 or MT2 receptors.

Radioligand: 2-[125I]-Iodomelatonin (200 pM).

Incubation:

Mix membrane preparations (50 µg protein) with radioligand.

Add 4-Chloro-2-methylbenzamide at varying concentrations (10^-10 M to 10^-4 M).

Incubate at 37°C for 1 hour.

Filtration: Harvest membranes on glass fiber filters (Whatman GF/B). Wash 3x with ice-cold

Tris-HCl buffer.

Analysis: Measure radioactivity. Calculate IC50 and convert to Ki using the Cheng-Prusoff

equation.

Expected Result: Ki in the micromolar (µM) range (weaker than melatonin, but displaces

radioligand).

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

